3-bromo-2,4-dimethyl-6-oxo-3H-pyridine-5-carbonitrile
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Overview
Description
3-bromo-2,4-dimethyl-6-oxo-3H-pyridine-5-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with bromine, methyl groups, a nitrile group, and a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2,4-dimethyl-6-oxo-3H-pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2,4-dimethyl-6-oxo-3H-pyridine-5-carbonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2,4-dimethyl-6-oxo-3H-pyridine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, the compound can undergo oxidation to form more complex structures.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
3-bromo-2,4-dimethyl-6-oxo-3H-pyridine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and electronic conductivity.
Mechanism of Action
The mechanism of action of 3-bromo-2,4-dimethyl-6-oxo-3H-pyridine-5-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and nitrile group can enhance binding affinity and specificity towards these targets. Additionally, the ketone group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethyl-6-oxo-3H-pyridine-5-carbonitrile: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-chloro-2,4-dimethyl-6-oxo-3H-pyridine-5-carbonitrile: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
3-iodo-2,4-dimethyl-6-oxo-3H-pyridine-5-carbonitrile: The presence of iodine can lead to different reactivity patterns compared to bromine.
Uniqueness
3-bromo-2,4-dimethyl-6-oxo-3H-pyridine-5-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the nitrile and ketone groups also provides a versatile platform for further functionalization and derivatization.
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
3-bromo-2,4-dimethyl-6-oxo-3H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H7BrN2O/c1-4-6(3-10)8(12)11-5(2)7(4)9/h7H,1-2H3 |
InChI Key |
BZTWFLZOMIYSFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N=C(C1Br)C)C#N |
Origin of Product |
United States |
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